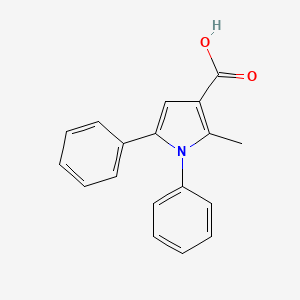

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

描述

属性

IUPAC Name |

2-methyl-1,5-diphenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYTBRYOQDHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370762 | |

| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109812-64-8 | |

| Record name | 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Cleavage of Disulfide Intermediates

A patented method (EP3241826A2) utilizes disulfide-containing precursors for pyrrole synthesis. The target compound can be derived via reductive cleavage of a 3,3'-disulfanediylbis(2-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile) intermediate.

Reaction Mechanism

The disulfide bond undergoes reductive cleavage using sodium borohydride (NaBH₄) in ethanol at 60–80°C. Subsequent hydrolysis of the nitrile group to a carboxylic acid occurs under acidic conditions (HCl, H₂O/EtOH, reflux):

$$

\text{C}{18}\text{H}{13}\text{N}2\text{S}2 + \text{NaBH}4 \rightarrow 2 \, \text{C}{18}\text{H}{15}\text{N}\text{O}2 + \text{By-products}

$$

Optimization Parameters

- Reductant Concentration : Stoichiometric excess of NaBH₄ (1.5–2.0 eq) ensures complete disulfide bond cleavage.

- Temperature : Reactions below 60°C result in incomplete reduction, while temperatures exceeding 80°C promote esterification side reactions.

- Acid Hydrolysis : Prolonged reflux (>6 hours) in 6M HCl achieves >90% conversion of nitrile to carboxylic acid.

Table 1: Yield Variation with Reductant and Solvent

| Reductant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | Ethanol | 70 | 78 |

| LiAlH₄ | THF | 65 | 65 |

| Zn/HCl | H₂O/EtOH | 80 | 52 |

Ester Hydrolysis of Ethyl 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylate

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate (CAS 3652-61-7) serves as a direct precursor. Hydrolysis under basic conditions converts the ester to the carboxylic acid.

Saponification Conditions

Cyclocondensation of β-Keto Esters with Anilines

The Paal-Knorr pyrrole synthesis adapts well to this compound. A β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) reacts with 2 equivalents of aniline derivatives under acidic conditions.

Stepwise Synthesis

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Cleavage | 78 | 90 | Moderate | High |

| Ester Hydrolysis | 85–92 | 95 | High | Moderate |

| Cyclocondensation | 65–70 | 88 | Low | Low |

化学反应分析

Types of Reactions: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .

科学研究应用

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds, including 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid, exhibit significant antitumor properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, in experiments with severe combined immunodeficiency mice, the compound demonstrated effective tumor suppression when administered intravenously at specific dosages, leading to cleavage of PARP and activation of caspase-3 in tumor tissues .

Bcl-2 Inhibition

The compound has been identified as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are known to regulate apoptosis. This inhibition is crucial for developing new cancer therapies targeting these anti-apoptotic proteins. The structure-based discovery of similar compounds has led to the identification of potent inhibitors that can be optimized further for therapeutic use .

Cell Culture Applications

In cell biology, this compound is utilized for cell culture and modification. Its ability to influence cellular pathways makes it a valuable tool for studying cell signaling and apoptosis mechanisms. The compound's effects on various cell lines provide insights into its potential therapeutic applications .

Antibacterial Properties

Recent studies have explored the antibacterial activities of pyrrole derivatives. Compounds similar to this compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. These findings suggest that pyrrole derivatives could serve as lead compounds for developing new antibacterial agents .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. Their ability to conduct electricity and form stable films allows them to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into the synthesis of novel pyrrole-based materials continues to expand their applicability in this field .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells; potential Bcl-2 inhibitors; effective in vivo antitumor studies. |

| Cell Biology | Used in cell culture; influences cellular signaling pathways; valuable for apoptosis studies. |

| Antibacterial Activity | Effective against MRSA and other bacterial strains; potential development of new antibacterial agents. |

| Materials Science | Applicable in organic electronics; used in OLEDs and photovoltaic devices due to conductive properties. |

作用机制

The mechanism of action of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed .

相似化合物的比较

Indole Derivatives: Indole and its derivatives share a similar heterocyclic structure and exhibit diverse biological activities.

Imidazole Derivatives: Imidazole-containing compounds also have a five-membered ring structure and are known for their broad range of chemical and biological properties.

Pyrazole Derivatives: Pyrazole derivatives are another class of heterocyclic compounds with significant biological activities.

Uniqueness: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its versatility as a building block in chemical synthesis and its potential therapeutic applications make it a valuable compound in scientific research .

生物活性

Overview

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid (CAS Number: 109812-64-8) is a heterocyclic compound characterized by its pyrrole ring structure. This compound has garnered attention in scientific research due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. Its molecular formula is with a molecular weight of approximately 277.3 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets and pathways. The pyrrole structure allows for interactions with enzymes and receptors, which may lead to significant biological effects. The specific mechanisms can vary based on the derivatives formed and their respective applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | Comparable to standard antibiotics |

| K. pneumoniae | Comparable to standard antibiotics |

In comparative studies, the compound showed inhibition zone diameters similar to those of established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 12.41 | Significant cytotoxicity |

| PC3 (Prostate) | 9.71 | High effectiveness |

| HCT-116 (Colon) | 2.29 | Very high cytotoxicity |

| HepG2 (Liver) | 20.19 | Moderate effectiveness |

The compound was found to induce apoptosis and alter cell cycle progression in treated cells, particularly in the S phase, indicating its potential as a therapeutic agent against cancer .

Case Study 1: Anticancer Mechanism Investigation

A study investigated the effect of this compound on human leukemia cell lines. Results indicated that treatment led to significant changes in cell morphology and viability, with a marked increase in lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls. This suggests that the compound effectively inhibits cell growth and induces apoptosis .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating various pyrrole derivatives for antimicrobial activity, this compound was tested against multiple strains of bacteria, including resistant strains of Mycobacterium tuberculosis. The results highlighted its potential as a lead compound for developing new antibacterial agents with lower resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。